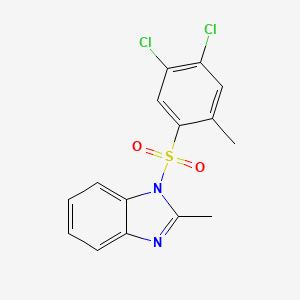
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole, also known as DMBS, is a benzodiazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is not fully understood. However, it has been reported to inhibit the activity of protein kinases, which are enzymes involved in cellular signaling pathways. 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to specifically target the ATP-binding site of protein kinases, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to have biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has also been reported to have anti-inflammatory activity and may have potential therapeutic applications for inflammatory diseases.
実験室実験の利点と制限
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several advantages for laboratory experiments, including its high purity, stability, and specificity for protein kinases. However, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
Future research on 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole could include the development of more efficient synthesis methods, the identification of its specific targets in cellular signaling pathways, and the investigation of its potential therapeutic applications for cancer and inflammatory diseases. Additionally, research could focus on the optimization of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole for use as a fluorescent probe for the detection of proteins and DNA.
合成法
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can be synthesized using several methods, including the reaction of 2-aminobenzophenone with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with 4,5-dichloro-2-methylbenzenesulfonyl isocyanate in the presence of a base. Both methods have been reported to yield 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole with high purity.
科学的研究の応用
1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and DNA. It has also been studied for its potential use as a therapeutic agent for cancer treatment. 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been used as a tool to study the role of protein kinases in cellular signaling pathways.
特性
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-9-7-11(16)12(17)8-15(9)22(20,21)19-10(2)18-13-5-3-4-6-14(13)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVLELZTVHTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

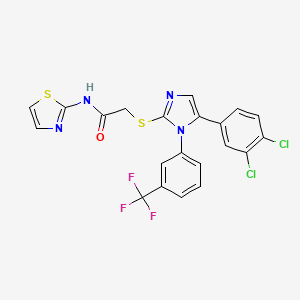

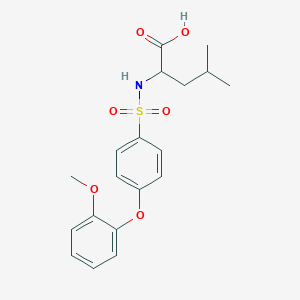

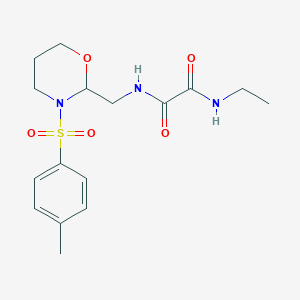

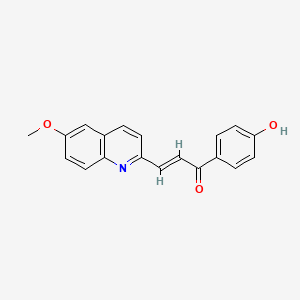
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)
![1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2825154.png)

![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2825162.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)